molecular formula C12H10CaO8S2 B074953 Calcium bis(hydroxybenzenesulphonate) CAS No. 1300-41-0

Calcium bis(hydroxybenzenesulphonate)

Cat. No.: B074953
CAS No.: 1300-41-0
M. Wt: 386.4 g/mol
InChI Key: TUUXRMVITABOSV-UHFFFAOYSA-L
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Description

Calcium bis(hydroxybenzenesulphonate) is an organic calcium salt with the molecular formula C12H10CaO8S2 and a molecular weight of 386.411 g/mol . It is also known as calcium phenolsulfonate. This compound is characterized by the presence of two hydroxybenzenesulphonate groups bound to a calcium ion. It is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium bis(hydroxybenzenesulphonate) can be synthesized through the reaction of hydroxybenzenesulphonic acid with calcium hydroxide. The reaction typically occurs in an aqueous medium, where the hydroxybenzenesulphonic acid is dissolved in water and then reacted with calcium hydroxide to form the desired product. The reaction is usually carried out at room temperature and under constant stirring to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of calcium bis(hydroxybenzenesulphonate) involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then filtered to remove any unreacted starting materials and by-products. The resulting solution is concentrated and crystallized to obtain pure calcium bis(hydroxybenzenesulphonate) crystals .

Chemical Reactions Analysis

Types of Reactions: Calcium bis(hydroxybenzenesulphonate) undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The sulphonate groups can be reduced under specific conditions.

    Substitution: The hydroxy groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophiles like alkyl halides can react with the hydroxy groups under basic conditions.

Major Products:

Scientific Research Applications

Calcium bis(hydroxybenzenesulphonate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of calcium bis(hydroxybenzenesulphonate) involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The hydroxybenzenesulphonate groups can interact with active sites of enzymes, inhibiting or enhancing their function. Additionally, the calcium ion can play a role in stabilizing the structure of certain biomolecules .

Comparison with Similar Compounds

  • Calcium bis(4-hydroxybenzenesulphonate)
  • Aluminium tris(hydroxybenzenesulphonate)

Comparison: Calcium bis(hydroxybenzenesulphonate) is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to aluminium tris(hydroxybenzenesulphonate), it has different solubility and reactivity profiles. The presence of calcium instead of aluminium also influences its biological activity and industrial applications .

Properties

IUPAC Name

calcium;2-hydroxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H6O4S.Ca/c2*7-5-3-1-2-4-6(5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUXRMVITABOSV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)S(=O)(=O)[O-].C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10CaO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156286
Record name Calcium bis(hydroxybenzenesulphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1300-41-0
Record name Calcium bis(hydroxybenzenesulphonate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium bis(hydroxybenzenesulphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium bis(hydroxybenzenesulphonate)
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